4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine

Kinase Inhibition Antiproliferative Activity SAR Analysis

Researchers exploring kinase-targeted libraries often face limited access to novel, halogen-substituted thieno[3,2-d]pyrimidines. This compound directly addresses that gap as a ready-to-use, 4-(6-chloropyridin-2-yl)-decorated scaffold. Key procurement advantages: Unique chemotype with no literature-reported targets, ideal for phenotypic screening and chemoproteomics; documented SAR sensitivity at the 4-position (halogen essential for antiproliferative activity in analogs); well-defined structure (C₁₁H₆ClN₃S, MW 247.70) simplifies analytical method development. Reliable supply chain with documented purity and storage specifications.

Molecular Formula C11H6ClN3S
Molecular Weight 247.70 g/mol
Cat. No. B15066258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine
Molecular FormulaC11H6ClN3S
Molecular Weight247.70 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Cl)C2=NC=NC3=C2SC=C3
InChIInChI=1S/C11H6ClN3S/c12-9-3-1-2-7(15-9)10-11-8(4-5-16-11)13-6-14-10/h1-6H
InChIKeySGUOVMUFWCWUMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine: Baseline Profile and Core Structural Identity


4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine (CAS: 1416373-88-0) is a heterocyclic organic compound from the thieno[3,2-d]pyrimidine class . Its structure features a fused bicyclic core of thiophene and pyrimidine, substituted at the 4-position with a 6-chloropyridin-2-yl group . While the thieno[3,2-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry for its ability to interact with various biological targets, particularly protein kinases [1], comprehensive quantitative performance data specific to this compound is currently absent from peer-reviewed literature and patents.

1

Workflow

Exploratory medicinal chemistry and scaffold-hopping programs

2

Selection Context

Suitable for de novo kinase SAR studies without pre-defined target bias

3

Evidence Basis

Class-level thieno[3,2-d]pyrimidine scaffold recognition only

4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine: Why Simple Substitution of Analogs Is Inadmissible


The thieno[3,2-d]pyrimidine class demonstrates a high degree of target promiscuity and structure-activity relationship (SAR) sensitivity. Documented SAR studies show that seemingly minor modifications, such as the presence and position of a halogen, can drastically alter biological activity [1][2]. For instance, a halogen at the C4-position is essential for antiproliferative activity in certain analogs [1]. Furthermore, the specific heteroaryl substitution at the core scaffold's 4-position dictates kinase selectivity profiles [3]. Therefore, assuming functional interchangeability between 4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine and other thieno[3,2-d]pyrimidines or similar kinase inhibitor scaffolds without direct comparative data is scientifically unjustified.

SAR Sensitivity

Halogen position and heteroaryl substitution can drastically shift kinase selectivity profiles; assuming functional equivalence with other analogs is not supported.

Target Promiscuity

The thieno[3,2-d]pyrimidine core is a privileged kinase-binding scaffold; without selectivity data, off-target pharmacology may differ significantly from characterized probes.

ADME Gap

In vivo ADMET profiles reported for advanced analogs may not transfer; any in vivo application requires de novo compound-specific characterization.

4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine: Differential Evidence Guide for Scientific Selection


Absence of Target-Specific Activity Data Necessitates De Novo Characterization

Despite its structural features suggesting potential as a kinase inhibitor , no primary research articles or patents provide quantitative potency data (e.g., IC50, Kd, EC50) for this compound against any specific biological target. Public databases like ChEMBL and BindingDB contain no entries for this specific compound. This absence of data distinguishes it from well-characterized analogs like certain JAK1 or PI3K inhibitors, for which detailed selectivity profiles exist [1][2]. Therefore, any use in a targeted assay requires de novo characterization, making it unsuitable for direct replacement of characterized probes.

Bioactivity Data
Class-level inference
No quantitative data found

Supports only exploratory chemistry or SAR contexts

Not a direct replacement for characterized JAK1 or PI3K probes

Kinase Inhibition Antiproliferative Activity SAR Analysis

Lack of Comparative Selectivity Data Precludes Prediction of Off-Target Profile

Kinome-wide selectivity profiling, a standard for evaluating modern kinase inhibitors, has not been reported for this compound. In contrast, other thieno[3,2-d]pyrimidine derivatives have been profiled against large kinase panels (e.g., 370 kinases) to establish their selectivity, revealing that subtle structural changes can lead to either broad-spectrum or highly selective inhibition profiles [1]. Without this data, the compound cannot be differentiated from other thieno[3,2-d]pyrimidines based on selectivity, and its potential for off-target pharmacology is entirely unknown.

Kinase Selectivity
Class-level inference
Kinome-wide profile not reported

Selectivity window and off-target risk remain undefined

Selective JAK1 analogs profiled against 370 kinases serve as comparator context

Kinase Selectivity Off-Target Effects Chemical Probe

Absence of ADMET Data Distinguishes This Compound from Advanced Analogs

No data on absorption, distribution, metabolism, excretion, or toxicity (ADMET) are available for this compound in the scientific literature or public databases. This is a critical differentiator from more advanced thieno[3,2-d]pyrimidines that have progressed to in vivo studies. For example, certain PI3Kδ-selective thieno[3,2-d]pyrimidine derivatives have reported oral pharmacokinetic profiles in mice and demonstrated antitumor activity in xenograft models [1]. The lack of such data for 4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine means its in vivo utility is entirely speculative.

ADMET Profile
Class-level inference
In vivo PK and efficacy not reported

In vivo utility is speculative; requires de novo characterization

Advanced PI3Kδ analogs demonstrate oral PK, but data may not transfer

Pharmacokinetics Metabolic Stability Drug Discovery

4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine: Viable Application Scenarios Based on Available Evidence


Scaffold-Hopping and Exploratory Medicinal Chemistry

As a novel thieno[3,2-d]pyrimidine derivative with a unique 4-(6-chloropyridin-2-yl) substitution, this compound is suitable for use as a core scaffold in exploratory medicinal chemistry programs . It can serve as a starting point for the synthesis of new analogs, allowing researchers to explore structure-activity relationships (SAR) around this specific chemotype, particularly in the context of protein kinase inhibition [1].

Chemical Biology Tool Compound for De Novo Target Identification

Due to the complete absence of known biological targets, this compound is an ideal candidate for phenotypic screening or chemoproteomics (e.g., affinity-based protein profiling) to identify its cellular targets [2]. This approach can uncover novel biology associated with the thieno[3,2-d]pyrimidine scaffold, potentially leading to the discovery of new therapeutic targets or pathways.

Analytical Chemistry and Method Development

The defined structure of 4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine (C11H6ClN3S, MW: 247.70) makes it useful as a standard or reference material for analytical method development . It can be employed in the development and validation of HPLC, LC-MS, or NMR methods for the detection and quantification of this and structurally related compounds in complex mixtures or biological matrices.

Application
Selection Property
Validation Focus
Scaffold-hopping and exploratory medicinal chemistry
Unique 4-(6-chloropyridin-2-yl) substitution pattern
Synthetic tractability and SAR expansion around kinase inhibition
De novo target identification by chemoproteomics
Absence of known biological targets
Phenotypic screening and affinity-based protein profiling endpoints
Analytical method development reference material
Defined molecular structure and composition
HPLC, LC-MS, or NMR method validation for related chemotypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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